molecular formula C14H10Cl3NO B5867577 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide

3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide

Cat. No.: B5867577
M. Wt: 314.6 g/mol
InChI Key: KEJGLYAYIMDVDK-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide (CAS RN: 346721-86-6; Molecular formula: C₁₄H₁₀Cl₃NO; Molecular weight: 314.59 g/mol) is a benzamide derivative characterized by three chlorine substituents: two on the benzoyl ring (positions 3 and 4) and one on the anilino ring (position 3), along with a methyl group at position 4 of the anilino moiety . Its monoisotopic mass is 312.982797 Da, and it is registered under ChemSpider ID 746106.

Properties

IUPAC Name

3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c1-8-2-4-10(7-12(8)16)18-14(19)9-3-5-11(15)13(17)6-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJGLYAYIMDVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the methyl group can yield carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Substituted benzamides.

    Reduction: Amines or alcohols.

    Oxidation: Carboxylic acids or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Uses

  • The compound is being investigated for its antimicrobial and anticancer properties. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development aimed at treating infections and tumors.

Mechanism of Action

  • The mechanism involves the compound's ability to inhibit specific enzymes or receptors, which can block substrate access and alter cellular functions. This inhibition can lead to reduced proliferation of cancer cells or decreased microbial activity.

Materials Science

Synthesis of Advanced Materials

  • 3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide is explored for its use in synthesizing polymers and nanomaterials . The unique structural properties contribute to the development of materials with enhanced performance characteristics.

Research Findings

  • Studies have shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and composites.

Biological Research

Tool Compound in Biological Studies

  • This compound serves as a tool in various biological experiments, particularly in studying enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it valuable for understanding complex cellular processes.

Case Studies

  • Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.

Industrial Applications

Production of Specialty Chemicals

  • The compound is also being evaluated for its utility in the production of specialty chemicals and intermediates. Its chemical reactivity allows it to participate in various synthetic routes, making it a versatile building block in industrial chemistry.

Efficiency in Synthesis

  • Industrial processes utilizing this compound often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification, ensuring high yields and purity levels necessary for commercial applications.

Table 1: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial, AnticancerInhibits specific enzymes; potential drug candidate
Materials SciencePolymer synthesisEnhances mechanical properties
Biological ResearchEnzyme inhibition studiesModulates cellular processes
Industrial ApplicationsSpecialty chemical productionHigh yield synthesis methods

Table 2: Mechanism of Action Overview

MechanismDescriptionImplications
Enzyme InhibitionBinds to active sites of enzymesBlocks substrate access
Receptor InteractionModulates signal transduction pathwaysAlters cellular responses

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, pharmacological activity, crystallographic data, and regulatory status.

Structural Analogues and Substituent Effects

Compound Name Substituents (Benzoyl/Anilino Rings) Molecular Formula Key Features
This compound 3,4-Cl₂ (benzoyl); 3-Cl, 4-Me (anilino) C₁₄H₁₀Cl₃NO High halogen density; planar conformation due to antiparallel N–H and C=O bonds .
AH-7921 (3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)benzamide) 3,4-Cl₂ (benzoyl); cyclohexyl-dimethylamino C₁₅H₂₀Cl₂N₂O Moderate μ-opioid receptor agonist; designed for radioligand displacement studies .
4-Chloro-N-(3,4-dimethylphenyl)benzamide 4-Cl (benzoyl); 3,4-Me₂ (anilino) C₁₅H₁₄ClNO Dihedral angle of 5.5° between rings; intermolecular N–H⋯O hydrogen bonding .
3,4-Dichloro-N-(4-cyanophenyl)benzamide 3,4-Cl₂ (benzoyl); 4-CN (anilino) C₁₄H₈Cl₂N₂O Polar cyano group enhances solubility; no reported pharmacological activity .
N-(3-chlorophenethyl)-4-nitrobenzamide 4-NO₂ (benzoyl); 3-Cl-phenethyl C₁₅H₁₃ClN₂O₂ Nitro group increases electron-withdrawing effects; potential for explosive byproducts .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Unlike 4-chloro-N-(3,4-dimethylphenyl)benzamide, which forms linear chains via N–H⋯O bonds , the main compound’s packing is undefined but likely influenced by Cl and Me steric effects.
  • Dihedral Angles : The planar conformation (dihedral angle ~5.5°) in 4-chloro-N-(3,4-dimethylphenyl)benzamide contrasts with twisted conformations in analogues like N-(2,6-dimethylphenyl)-4-chlorobenzamide (dihedral angle up to 87.2°) .

Biological Activity

3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, characterized by the presence of chlorine and methyl groups, influences its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C15H13Cl2N. The positioning of the chlorine and methyl groups is crucial for its biological activity, affecting both its solubility and binding affinity to target enzymes or receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to inhibit certain enzyme activities by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, which can lead to alterations in cellular functions.

Biological Activities

  • Antimicrobial Activity :
    • This compound has shown promising results against various bacterial strains. For instance, studies indicate significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics.
  • Anticancer Properties :
    • The compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that it exhibits growth inhibition in various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (oral cancer) cells, with IC50 values ranging from 20 nM to 1 µM depending on the specific variant tested .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study highlighted the efficacy of this compound against E. coli, showing a minimum inhibitory concentration (MIC) of 1 × 10^-5 mg/mL. This suggests its potential as a therapeutic agent against bacterial infections .
  • Anticancer Activity Assessment :
    • Another research focused on the compound's effects on cancer cell proliferation reported an IC50 value of approximately 14 nM against KB-V1 cells, indicating potent anticancer properties . The mechanism was linked to interference with tubulin polymerization and increased reactive oxygen species (ROS) generation.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundC15H13Cl2NEffective against Pseudomonas aeruginosaIC50 ~ 14 nM in KB-V1
3,4-Dichloro-N-(4-cyanophenyl)benzamideC15H12Cl2N2Moderate activityIC50 ~ 20 nM in MCF-7
3-Chloro-N-(2-methylphenyl)benzamideC15H14ClNLow activityIC50 ~ >100 nM

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